molecular formula C24H34O2S B12645556 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) CAS No. 94021-13-3

4,4'-Thiobis(6-tert-butyl-2,3-xylenol)

Cat. No.: B12645556
CAS No.: 94021-13-3
M. Wt: 386.6 g/mol
InChI Key: RLBFJDVQZTVRMU-UHFFFAOYSA-N
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Description

4,4’-Thiobis(6-tert-butyl-2,3-xylenol) is an organic compound with the molecular formula C24H34O2S. It is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials due to oxidation. The compound is a white to off-white powder that is slightly soluble in organic solvents like methanol and DMSO .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Thiobis(6-tert-butyl-2,3-xylenol) typically involves the reaction of 6-tert-butyl-2,3-xylenol with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, which facilitates the formation of the thiobis linkage between the two xylenol molecules .

Industrial Production Methods

Industrial production of 4,4’-Thiobis(6-tert-butyl-2,3-xylenol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4’-Thiobis(6-tert-butyl-2,3-xylenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Thiobis(6-tert-butyl-2,3-xylenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 4,4’-Thiobis(6-tert-butyl-2,3-xylenol) are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This prevents the free radicals from causing oxidative damage to other molecules. The thiobis linkage also plays a role in stabilizing the compound and enhancing its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Thiobis(6-tert-butyl-2,3-xylenol) is unique due to its specific molecular structure, which provides enhanced stability and antioxidant activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications .

Properties

CAS No.

94021-13-3

Molecular Formula

C24H34O2S

Molecular Weight

386.6 g/mol

IUPAC Name

6-tert-butyl-4-(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)sulfanyl-2,3-dimethylphenol

InChI

InChI=1S/C24H34O2S/c1-13-15(3)21(25)17(23(5,6)7)11-19(13)27-20-12-18(24(8,9)10)22(26)16(4)14(20)2/h11-12,25-26H,1-10H3

InChI Key

RLBFJDVQZTVRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)O)C(C)(C)C)SC2=C(C(=C(C(=C2)C(C)(C)C)O)C)C

Origin of Product

United States

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